

# solubility of 2-Cyclopropyl-2-oxoacetic acid in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Cyclopropyl-2-oxoacetic acid

Cat. No.: B174798

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Cyclopropyl-2-oxoacetic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Cyclopropyl-2-oxoacetic acid** is a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, formulation, and drug delivery. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **2-cyclopropyl-2-oxoacetic acid**. It offers insights into predicting solubility based on molecular structure, details experimental protocols for accurate measurement, and discusses the implications of these findings for laboratory and industrial applications.

## Introduction: The Significance of Solubility for 2-Cyclopropyl-2-oxoacetic Acid

**2-Cyclopropyl-2-oxoacetic acid**, with its unique combination of a cyclopropyl ring, a ketone, and a carboxylic acid, presents an interesting profile for solubility. The interplay of these functional groups dictates its interaction with different solvent environments, which is a crucial parameter for chemists. Optimizing reaction conditions, developing robust purification methods like crystallization, and formulating active pharmaceutical ingredients (APIs) all hinge on a

precise understanding of a compound's solubility. This guide serves as a foundational resource for researchers working with this compound, enabling them to make informed decisions on solvent selection and handling.

## Physicochemical Properties of 2-Cyclopropyl-2-oxoacetic Acid

A prerequisite to understanding solubility is a review of the compound's fundamental physicochemical properties.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	114.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow liquid OR white solid	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	195.2 ± 7.0 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.442 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
pKa (Predicted)	2.57 ± 0.54	<a href="#">[1]</a>

The conflicting reports of its physical state as both a liquid and a solid suggest it may be a low-melting solid or exist in different polymorphic forms. This is a critical consideration for solubility studies, as the solid-state properties (crystal lattice energy) significantly influence the energy required to dissolve the compound. Researchers should characterize the physical state of their starting material before commencing any solubility experiments.

## Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, guide to solubility. [\[5\]](#) A more nuanced understanding can be gained by considering the specific intermolecular forces at play.

**2-Cyclopropyl-2-oxoacetic acid** has:

- **Hydrogen Bond Donating and Accepting Capabilities:** The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens).
- **Dipole-Dipole Interactions:** The ketone and carboxylic acid functionalities introduce significant polarity.
- **Van der Waals Forces:** The cyclopropyl and alkyl backbone contribute to nonpolar interactions.

Based on these features, we can make some qualitative predictions:

- **Polar Protic Solvents** (e.g., alcohols, water): The ability to both donate and accept hydrogen bonds suggests good solubility in these solvents. The acidic nature of the carboxylic acid will also play a role.
- **Polar Aprotic Solvents** (e.g., acetone, ethyl acetate, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Good solubility is expected. A synthesis described in the literature dissolves the compound in hot acetone, supporting this prediction.[\[1\]](#)
- **Nonpolar Solvents** (e.g., hexane, toluene): The dominant polar nature of the molecule suggests that solubility in nonpolar solvents will be limited.

## Predictive Models for Solubility Estimation

While experimental determination is the gold standard, computational models can provide valuable initial estimates and guide solvent selection.

### Hansen Solubility Parameters (HSP)

HSP theory decomposes the total Hildebrand solubility parameter ( $\delta$ ) into three components: dispersion ( $\delta_D$ ), polar ( $\delta_P$ ), and hydrogen bonding ( $\delta_H$ ).[\[6\]](#) A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance ( $R_a$ ) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius of the solute ( $R_0$ ), dissolution is predicted.[\[7\]](#)

While the specific HSP values for **2-cyclopropyl-2-oxoacetic acid** are not readily available in the literature, they can be estimated using group contribution methods or specialized software. Once determined, these parameters would allow for the screening of a wide range of solvents.

## COSMO-RS (CONductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.<sup>[8][9]</sup> It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities.<sup>[8][9]</sup> This ab initio approach can be highly accurate and does not require experimental data for parameterization, making it ideal for novel compounds.<sup>[10][11]</sup> A COSMO-RS calculation would provide a detailed solubility profile of **2-cyclopropyl-2-oxoacetic acid** across a broad spectrum of solvents.

## Experimental Determination of Solubility

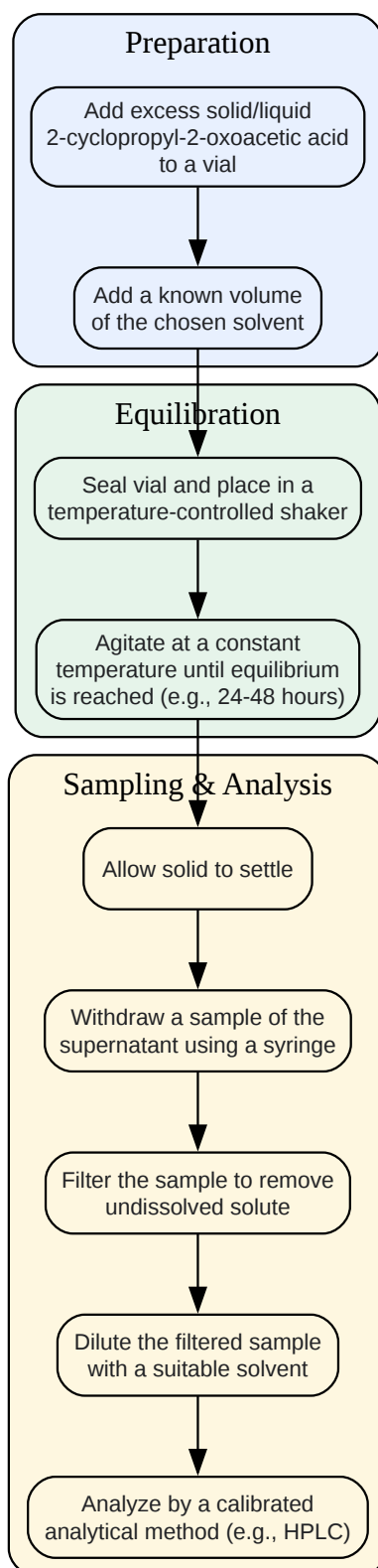
Accurate quantitative solubility data requires carefully controlled experiments. The following section outlines a standard protocol for determining the equilibrium solubility of **2-cyclopropyl-2-oxoacetic acid**.

### Materials and Equipment

- **2-Cyclopropyl-2-oxoacetic acid** (of known purity and physical form)
- A range of analytical grade organic solvents
- Temperature-controlled shaker or incubator
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

## Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the workflow for determining equilibrium solubility.



[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Measurement.

## Step-by-Step Protocol

- **Preparation of Saturated Solutions:** To a series of vials, add an excess amount of **2-cyclopropyl-2-oxoacetic acid**. The excess is crucial to ensure a saturated solution is formed.
- **Solvent Addition:** Add a precise volume of the desired organic solvent to each vial.
- **Equilibration:** Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure the dissolution process has reached a steady state.
- **Sampling:** Once equilibrated, remove the vials and let any undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
- **Filtration:** Immediately filter the aliquot through a syringe filter to remove any microscopic solid particles. This step is critical to avoid overestimation of the solubility.
- **Quantification:** Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of **2-cyclopropyl-2-oxoacetic acid** in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.
- **Calculation:** Calculate the original concentration in the saturated solution, which represents the solubility. Express the results in units such as mg/mL or mol/L.

## Practical Implications for Researchers

The solubility data, once determined, will have direct applications in several areas:

- **Reaction Chemistry:** Choosing a solvent in which all reactants are soluble can lead to faster reaction rates and fewer side products.
- **Purification:** The temperature-dependent solubility profile is key to developing effective crystallization procedures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for this purpose.<sup>[1]</sup>
- **Formulation Science:** For drug development, solubility in pharmaceutically acceptable solvents is a primary consideration for creating stable and bioavailable formulations.

- Analytical Chemistry: Understanding solubility is essential for preparing stock solutions and standards for analysis.

## Conclusion

While quantitative solubility data for **2-cyclopropyl-2-oxoacetic acid** in organic solvents is not widely published, this guide provides a robust framework for its determination. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the reliable data needed to advance their work. The structural features of the molecule suggest good solubility in polar protic and aprotic solvents. The experimental workflow detailed herein provides a clear path to quantifying this solubility, empowering scientists to optimize processes and accelerate research and development.

## References

- **2-Cyclopropyl-2-oxoacetic Acid** CAS 13885-13-7 - Home Sunshine Pharma. (n.d.).
- **2-Cyclopropyl-2-oxoacetic acid** CAS#: 13885-13-7 - ChemicalBook. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- **2-Cyclopropyl-2-oxoacetic acid** | 13885-13-7 - Sigma-Aldrich. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- **2-Cyclopropyl-2-oxoacetic acid** | C5H6O3 | CID 12211938 - PubChem - NIH. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid - PubChem. (n.d.).
- Loschen, C., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. *Journal of Pharmacy and Pharmacology*, 67(6), 803–811. [Link]
- Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (n.d.).
- Hansen Solubility Parameter System. (n.d.).
- Mac Fhionnlaich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. *Process Safety and Environmental Protection*. [Link]
- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - SciSpace. (n.d.).
- Calculation of properties — COSMO-RS 2025.1 documentation - SCM. (n.d.).



- Hansen solubility parameters - Stenutz. (n.d.).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Cyclopropyl-2-oxoacetic acid CAS#: 13885-13-7 [m.chemicalbook.com]
- 2. 2-Cyclopropyl-2-oxoacetic acid | 13885-13-7 [sigmaaldrich.com]
- 3. 2-Cyclopropyl-2-oxoacetic acid | C<sub>5</sub>H<sub>6</sub>O<sub>3</sub> | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyclopropyl-2-oxoacetic Acid CAS 13885-13-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. youtube.com [youtube.com]
- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. approcess.com [approcess.com]
- 11. scispace.com [scispace.com]
- To cite this document: BenchChem. [solubility of 2-Cyclopropyl-2-oxoacetic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174798#solubility-of-2-cyclopropyl-2-oxoacetic-acid-in-organic-solvents]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)